molecular formula C26H27FN2O3S B6566270 4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946382-24-7

4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6566270
CAS No.: 946382-24-7
M. Wt: 466.6 g/mol
InChI Key: CTUYAJMFVUBSHE-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 6-position with a 4-tert-butylbenzamide moiety.

Properties

IUPAC Name

4-tert-butyl-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3S/c1-26(2,3)20-8-6-18(7-9-20)25(30)28-22-12-15-24-19(17-22)5-4-16-29(24)33(31,32)23-13-10-21(27)11-14-23/h6-15,17H,4-5,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYAJMFVUBSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects based on available research findings.

Chemical Structure

The compound can be dissected into several functional groups:

  • Tert-butyl group : Provides steric hindrance and influences lipophilicity.
  • Fluorobenzenesulfonyl moiety : Enhances reactivity and selectivity in biological interactions.
  • Tetrahydroquinoline structure : Known for various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Cholinesterase Inhibition :
    • Studies have shown that compounds with similar structures can inhibit cholinesterases, which are critical enzymes in the nervous system. The mechanism typically involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for muscle function and cognitive processes .
  • Antimicrobial Properties :
    • Preliminary findings suggest that this compound may possess antimicrobial activity, particularly against certain strains of bacteria. The presence of the sulfonamide group is often associated with enhanced antibacterial properties due to its ability to interfere with bacterial folate synthesis.
  • Anti-inflammatory Effects :
    • Some derivatives in the same chemical class have demonstrated anti-inflammatory activity by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway.

Study 1: Inhibition of Acetylcholinesterase

A study focused on the synthesis and evaluation of related compounds found that certain derivatives showed significant inhibition of acetylcholinesterase with IC50 values comparable to established inhibitors like tacrine. The most potent derivative exhibited a selectivity ratio favoring acetylcholinesterase over butyrylcholinesterase .

CompoundIC50 (µM)Selectivity Ratio
4-tert-butyl-N-[...]0.510
Tacrine0.41

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally related to our compound. Results indicated that the presence of a fluorinated aromatic ring significantly enhanced antibacterial activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Insights

Molecular modeling studies suggest that the binding affinity of this compound to cholinesterases is influenced by its steric and electronic properties. The tert-butyl group increases lipophilicity, allowing better membrane penetration, while the fluorobenzenesulfonyl group enhances interaction with the enzyme's active site due to stronger hydrogen bonding and π-stacking interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Properties/Applications Molecular Weight (g/mol)
4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target) Tetrahydroquinoline 1: 4-fluorobenzenesulfonyl; 6: 4-tert-butylbenzamide Not explicitly stated (inferred stability/electronic effects) Not available
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) Tetrahydroquinoline 1: 2-cyanoethyl; 6: diazenylbenzonitrile Electrochemical studies in ionic liquids; spectroelectrochemical adsorption Not available
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Tetrahydroquinoline 2: 4-nitrophenyl; 5: isoxazole; 4: pyrrolidinone Crystal structure analysis; hydrogen bonding networks 498.53 (hydrated form)
4-tert-butyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Tetrahydroquinoline 1: 2-methylpropanoyl; 7: 4-tert-butylbenzamide Not explicitly stated (structural analogue) 378.23
4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide Dihydrobenzoxazine 4: 4-methylphenylsulfonyl; N: phenylethyl Not explicitly stated (sulfonyl group variant) Not available

Key Comparative Insights

  • Electron-Withdrawing vs. Steric Effects: The target compound’s 4-fluorobenzenesulfonyl group contrasts with CTDB’s cyanoethyl-diazenyl system, which is used in electrodeposition studies .
  • Crystal Packing and Conformation :
    The compound in exhibits distinct torsion angles (e.g., 47.0° for isoxazole-phenyl interactions) and hydrogen bonding (O—H⋯O, N—H⋯O), forming R4<sup>2</sup>(8) motifs. The target’s tert-butyl group may disrupt similar packing patterns due to steric hindrance.

  • Substituent Flexibility: The analogue in replaces the sulfonyl group with a 2-methylpropanoyl moiety, reducing electron-withdrawing effects but increasing lipophilicity (molecular weight: 378.23). This highlights how acyl vs. sulfonyl groups modulate physicochemical properties.
  • Sulfonyl Group Variations : The methylphenylsulfonyl derivative in lacks the fluorine atom present in the target compound, which may reduce its electrophilicity. Fluorine’s inductive effects could enhance binding specificity in biological systems compared to methyl-substituted analogues.

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